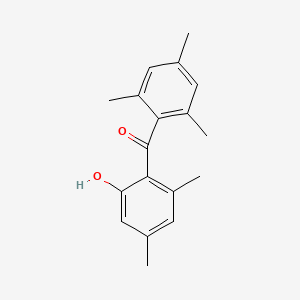
(2-Hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (2-hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)-, also known by its molecular formula C18H20O2, is an organic compound characterized by the presence of hydroxy and methyl groups attached to phenyl rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)- typically involves the condensation of 2-hydroxy-4,6-dimethylbenzaldehyde with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, (2-hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Aplicaciones Científicas De Investigación
Methanone, (2-hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of Methanone, (2-hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carbonyl groups play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Hydroxy-4,6-dimethoxyphenyl)-2-(4-methoxyphenyl)ethanone
- Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide
- 2-(4-Chlorophenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)ethanone
Uniqueness
Methanone, (2-hydroxy-4,6-dimethylphenyl)(2,4,6-trimethylphenyl)- is unique due to its specific arrangement of hydroxy and methyl groups on the phenyl rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
100923-74-8 |
|---|---|
Fórmula molecular |
C18H20O2 |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
(2-hydroxy-4,6-dimethylphenyl)-(2,4,6-trimethylphenyl)methanone |
InChI |
InChI=1S/C18H20O2/c1-10-6-12(3)16(13(4)7-10)18(20)17-14(5)8-11(2)9-15(17)19/h6-9,19H,1-5H3 |
Clave InChI |
DJQOSFNUIMYYPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C(=O)C2=C(C=C(C=C2O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















